1-Chloro-3-ethylbenzene
Overview
Description
1-Chloro-3-ethylbenzene, also known as m-chloroethylbenzene or 3-ethylchlorobenzene, is an organic compound with the molecular formula C8H9Cl. It is a derivative of benzene, where a chlorine atom and an ethyl group are substituted at the meta positions on the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor .
Mechanism of Action
Target of Action
1-Chloro-3-ethylbenzene, a derivative of benzene, primarily targets the aromatic ring structure in organic compounds . The aromatic ring structure is a key component in many biochemical processes, and alterations to this structure can have significant effects on these processes .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In this process, the electrophile (in this case, the chlorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with its targets can affect various biochemical pathways. For instance, it can influence the pathways involving aromatic compounds, leading to changes in the structure and function of these compounds . The downstream effects of these changes can be diverse, depending on the specific pathway and the role of the aromatic compounds within it .
Pharmacokinetics
Like other aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys . These processes can affect the bioavailability of this compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the specific biochemical pathways it affects . For example, changes to the structure of aromatic compounds can alter their function, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interaction with its targets . Additionally, these factors can influence the ADME properties of this compound, potentially affecting its bioavailability and overall effect .
Preparation Methods
1-Chloro-3-ethylbenzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of chlorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Multistep Synthesis: Another approach involves the chlorination of ethylbenzene followed by separation of the desired isomer.
Industrial Production: Industrially, this compound can be produced by the chlorination of ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at controlled temperatures.
Chemical Reactions Analysis
1-Chloro-3-ethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions, such as nitration, sulfonation, and halogenation, where the chlorine and ethyl groups direct incoming substituents to the meta positions.
Nucleophilic Aromatic Substitution: Under harsh conditions, such as high temperatures and the presence of strong nucleophiles, the chlorine atom can be replaced by nucleophiles like hydroxide ions.
Scientific Research Applications
1-Chloro-3-ethylbenzene has several applications in scientific research:
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the production of polymers and resins due to its reactivity and ability to introduce functional groups into polymer chains.
Analytical Chemistry: It is utilized as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Comparison with Similar Compounds
1-Chloro-3-ethylbenzene can be compared with other similar compounds such as:
1-Chloro-2-ethylbenzene: This isomer has the chlorine and ethyl groups at the ortho positions, leading to different reactivity and physical properties.
1-Chloro-4-ethylbenzene: This isomer has the substituents at the para positions, which also affects its chemical behavior and applications.
1-Bromo-3-ethylbenzene: Substituting chlorine with bromine changes the compound’s reactivity, especially in nucleophilic substitution reactions.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-chloro-3-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUEGMPESDGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211032 | |
Record name | Benzene, 1-chloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-16-6 | |
Record name | 1-Chloro-3-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-ethylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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